![molecular formula C19H24ClN5O2 B2985836 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone CAS No. 339012-75-8](/img/structure/B2985836.png)
4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone
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Overview
Description
The compound “4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone” is a chemical with the molecular formula C19H24ClN5O2 . It has a molecular weight of 389.88 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a pyridine ring and a pyrimidinone ring . The pyrimidinone ring is also attached to a cyclohexyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.88 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Antimicrobial Activity
The synthesis of pyrimidinones and oxazinones derivatives, using citrazinic acid as a starting material, demonstrates significant antimicrobial activities. These compounds, through various synthetic pathways, exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This research highlights the potential of pyrimidinone derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Antiproliferative Effect
The compound has also been investigated for its potential antiproliferative effects against human cancer cell lines. A series of new derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Some compounds in this series showed promising activity, suggesting the potential for further research into their use as anticancer agents (Mallesha et al., 2012).
Anti-inflammatory Activity
Research into heterocyclic systems fused with a thiophene moiety, using citrazinic acid as a synthon, has revealed compounds with significant anti-inflammatory properties. These synthesized pyrimidinones and oxazinones derivatives have shown good anti-inflammatory activity, comparable to Prednisolone, a reference drug. This suggests a potential application in developing new anti-inflammatory drugs (Amr et al., 2007).
Synthesis of 1-(2-Pyrimidinyl)-4-(3-Aminopropyl)piperazine
The synthesis of 1-(2-pyrimidinyl)-4-(3-aminopropyl)piperazine from 4-(2-pyrimidinyl)-1-[3-(2-phthalimido)propyl]piperazine demonstrates the compound's role in chemical synthesis, providing a base for further pharmaceutical development. This synthesis pathway highlights the compound's versatility in producing intermediates for various pharmacological agents (Xia Chi-zhong, 2003).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
Compounds containing a piperazine moiety have been found to exhibit a wide range of biological and pharmaceutical activity
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the wide range of biological and pharmaceutical activity associated with piperazine derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level
properties
IUPAC Name |
6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c20-15-7-4-8-16(21-15)23-9-11-24(12-10-23)17-13-18(26)25(19(27)22-17)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNDHDMFZAJWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=NC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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